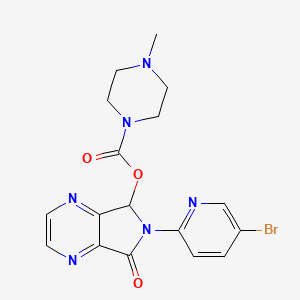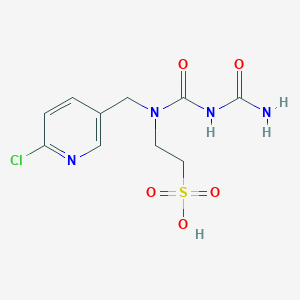
4-Chloropyridine-3,5-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloropyridine-3,5-diol is an organic compound that belongs to the class of chloropyridines It is characterized by the presence of a chlorine atom at the 4-position and hydroxyl groups at the 3- and 5-positions on the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloropyridine-3,5-diol typically involves the chlorination of pyridine derivatives followed by hydroxylation. One common method is the chlorination of pyridine using chlorine gas or other chlorinating agents under controlled conditions. The resulting chloropyridine is then subjected to hydroxylation using reagents such as hydrogen peroxide or other oxidizing agents to introduce the hydroxyl groups at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and hydroxylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
4-Chloropyridine-3,5-diol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the chlorine atom or to convert the hydroxyl groups to hydrogen atoms.
Substitution: The chlorine atom can be substituted with other functional groups such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines, thiols, or alkyl halides are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyridines, ketones, aldehydes, and reduced derivatives of this compound .
Aplicaciones Científicas De Investigación
4-Chloropyridine-3,5-diol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-Chloropyridine-3,5-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups and the chlorine atom play crucial roles in its reactivity and binding affinity. The compound may act by inhibiting or activating certain enzymes, disrupting cellular processes, or interacting with nucleic acids .
Comparación Con Compuestos Similares
Similar Compounds
2-Chloropyridine: A chlorinated pyridine with the chlorine atom at the 2-position.
3-Chloropyridine: A chlorinated pyridine with the chlorine atom at the 3-position.
4-Chloropyridine: A chlorinated pyridine with the chlorine atom at the 4-position but without hydroxyl groups.
Uniqueness
4-Chloropyridine-3,5-diol is unique due to the presence of both chlorine and hydroxyl groups on the pyridine ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Propiedades
Fórmula molecular |
C5H4ClNO2 |
|---|---|
Peso molecular |
145.54 g/mol |
Nombre IUPAC |
4-chloropyridine-3,5-diol |
InChI |
InChI=1S/C5H4ClNO2/c6-5-3(8)1-7-2-4(5)9/h1-2,8-9H |
Clave InChI |
QEOPQNJEYTUDOI-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=C(C=N1)O)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3R,4S,5S,6R)-2-[3-[[5-(4-fluorophenyl)thiophen-2-yl]methyl]-4-methylphenyl]-6-(hydroxymethyl)oxane-2,3,4,5-tetrol](/img/structure/B13436854.png)
![alpha-[2-(4-Chlorophenyl)-2-oxoethyl]-alpha-phenyl-1H-1,2,4-triazole-1-propanenitrile](/img/structure/B13436859.png)


![(2S,4R)-4-(methoxymethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B13436878.png)


![3-(Trifluoromethyl)benzo[b]thiophene-6-carbaldehyde](/img/structure/B13436906.png)






